Risocaine
CAS No.: 94-12-2
Cat. No.: VC0541467
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94-12-2 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | propyl 4-aminobenzoate |
| Standard InChI | InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3 |
| Standard InChI Key | NBFQYHKHPBMJJV-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=CC=C(C=C1)N |
| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)N |
| Appearance | Solid powder |
| Colorform | Prisms |
| Melting Point | 75 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Nomenclature
Risocaine is structurally defined as the propyl ester of 4-aminobenzoic acid (PABA). Its IUPAC name is propyl 4-aminobenzoate, and it features a benzene ring substituted with an amino group at the para position and a propoxycarbonyl group at the adjacent position . The ester functional group () bridges the aromatic core and the n-propyl chain, conferring both lipophilic and hydrophilic properties essential for its anesthetic activity.
The compound’s molecular structure has been validated through X-ray crystallography and computational modeling, revealing a planar aromatic system with the ester side chain adopting a staggered conformation to minimize steric hindrance . Key synonyms include n-propyl p-aminobenzoate, propaesin, and raythesin, reflecting its historical development and regional nomenclature .
Physical and Thermal Characteristics
Risocaine presents as a white crystalline solid under standard conditions. Thermal analysis data from the NIST WebBook indicate a melting point () ranging from 345.8 K to 347 K (72.7°C to 74°C), with variations attributable to experimental methodologies and sample purity . The following table summarizes phase-change data compiled from multiple studies:
| Property | Value (K) | Method | Reference |
|---|---|---|---|
| Melting Point () | 345.8 | Manzo and Ahumanda, 1990 | NIST WebBook |
| Melting Point () | 347.0 | Neau et al., 1989 | NIST WebBook |
| Melting Point () | 346.0 | Schwartz and Paruta, 1976 | NIST WebBook |
The compound’s boiling point is reported as 206–208°C under reduced pressure, though this parameter is less critical for its solid-state pharmaceutical formulations.
Solubility and Partitioning Behavior
where is solubility, is density, is temperature, and , , and are empirical constants.
Synthesis and Manufacturing
Conventional Esterification Routes
The synthesis of risocaine typically involves Fischer esterification of 4-aminobenzoic acid with n-propanol under acidic conditions. A representative procedure entails refluxing equimolar quantities of PABA and n-propanol in the presence of concentrated sulfuric acid as a catalyst :
Alternative Methodologies
To circumvent these issues, the thionyl chloride () method has been proposed. This two-step approach involves:
-
Converting PABA to its acyl chloride derivative:
-
Reacting the acyl chloride with n-propanol:
This route improves yields to 85–90% and minimizes byproduct formation .
Purification and Characterization
Crude risocaine is purified via recrystallization from ethanol-water mixtures, followed by activated charcoal treatment to remove colored impurities. Structural confirmation employs spectroscopic techniques:
-
IR: N–H stretch (3350 cm), ester C=O (1710 cm), aromatic C=C (1600 cm) .
-
H NMR (CDCl): δ 1.05 (t, 3H, CH), 1.80 (sextet, 2H, CH), 4.20 (t, 2H, OCH), 6.60 (d, 2H, ArH), 7.85 (d, 2H, ArH) .
Pharmacological Profile and Mechanism of Action
Sodium Channel Blockade
Like all local anesthetics, risocaine exerts its effect by reversibly binding to voltage-gated sodium channels () in neuronal membranes. The unprotonated form of the molecule diffuses through the lipid bilayer, whereupon protonation in the intracellular environment enhances its affinity for the channel’s inner vestibule . This binding stabilizes the inactivated state of , preventing depolarization and subsequent action potential propagation .
Structure-Activity Relationships
The ester linkage in risocaine confers faster metabolism compared to amide-type anesthetics, limiting its duration of action to 30–60 minutes. The para-amino group enhances lipid solubility, enabling penetration through mucocutaneous barriers, while the propyl chain optimizes the balance between hydrophobicity and diffusion rates .
Comparative Efficacy
In animal models, risocaine demonstrates potency comparable to procaine but lower than tetracaine. A representative efficacy hierarchy is:
This profile relegates risocaine to superficial procedures requiring short-term anesthesia, such as minor dermatological interventions .
Applications and Formulations
Clinical Uses
-
Topical Anesthesia: 2–5% creams or ointments for pruritus relief and pre-procedural analgesia .
-
Veterinary Medicine: Infiltration anesthesia in small animals during suturing or biopsy .
-
Ophthalmic Preparations: Historical use in ocular surface anesthesia, largely supplanted by tetracaine .
Nanoparticle Delivery Systems
The RESS process has enabled the production of risocaine nanoparticles (1–100 nm) with enhanced transdermal flux. SEM analyses reveal that particles generated at 328 K and 30 MPa adopt a granular morphology ideal for depot formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume